Ethyl 5-(difluoromethyl)-4-methylnicotinate
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Overview
Description
Ethyl 5-(difluoromethyl)-4-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(difluoromethyl)-4-methylnicotinate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 5-(difluoromethyl)-4-methylnicotinic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(difluoromethyl)-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted nicotinates .
Scientific Research Applications
Ethyl 5-(difluoromethyl)-4-methylnicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(difluoromethyl)-4-methylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
- Ethyl 5-(trifluoromethyl)-4-methylnicotinate
- Ethyl 5-(chloromethyl)-4-methylnicotinate
- Ethyl 5-(bromomethyl)-4-methylnicotinate
Comparison: Ethyl 5-(difluoromethyl)-4-methylnicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, it exhibits different reactivity and binding characteristics, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 5-(difluoromethyl)-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-10(14)8-5-13-4-7(6(8)2)9(11)12/h4-5,9H,3H2,1-2H3 |
InChI Key |
HJJYSURKSOACNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN=C1)C(F)F)C |
Origin of Product |
United States |
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